DNA Binding Selectivity: 2-Nitrosonaphthalene Discriminates Protein from DNA, Unlike N-Hydroxy-2-naphthylamine and 2-Amino-1-naphthol
In a direct head-to-head comparison using ³H-labeled compounds in a prostaglandin H synthase (PHS) incubation system, 2-nitrosonaphthalene exhibited a fundamentally different macromolecular binding profile relative to N-hydroxy-2-naphthylamine (N-OH-2-NA) and 2-amino-1-naphthol (2-AN). All three derivatives bound at high levels to protein, but 2-nitrosonaphthalene did NOT bind appreciably to DNA, whereas both N-OH-2-NA and 2-AN formed significant covalent DNA adducts [1]. This differential DNA-binding behavior directly contrasts with the other two metabolites, which together accounted for ~60% of total DNA binding from ³H-labeled 2-naphthylamine incubated with PHS in vitro and ~20% of DNA binding in dog urothelial DNA in vivo [1].
| Evidence Dimension | Covalent binding to DNA vs. protein in PHS-mediated metabolic activation |
|---|---|
| Target Compound Data | 2-Nitrosonaphthalene: high protein binding; DNA binding not appreciable (below detection threshold for adduct formation) |
| Comparator Or Baseline | N-OH-2-NA: high protein binding + appreciable DNA adduct formation; 2-AN: high protein binding + appreciable DNA adduct formation (~60% of total in vitro DNA binding from 2-NA) |
| Quantified Difference | Qualitative categorical difference: DNA-adduct-positive (N-OH-2-NA, 2-AN) vs. DNA-adduct-negative (2-nitrosonaphthalene) under identical PHS incubation conditions |
| Conditions | ³H-labeled substrates; PHS (prostaglandin H synthase) incubation system; in vitro; DNA and protein binding measured by liquid scintillation counting and HPLC analysis of nucleoside adducts |
Why This Matters
For researchers studying arylamine-induced bladder carcinogenesis or DNA-adduct formation, 2-nitrosonaphthalene serves as a critical negative-control electrophile that alkylates protein but spares DNA, enabling dissection of protein- vs. DNA-mediated toxicity pathways.
- [1] Yamazoe Y, Miller DW, Weis CC, Dooley KL, Zenser TV, Beland FA, Kadlubar FF. DNA adducts formed by ring-oxidation of the carcinogen 2-naphthylamine with prostaglandin H synthase in vitro and in the dog urothelium in vivo. Carcinogenesis. 1985;6(9):1379-1387. DOI: 10.1093/carcin/6.9.1379. View Source
